molecular formula C7H15N B047442 3-Propylpyrrolidine CAS No. 116632-47-4

3-Propylpyrrolidine

Cat. No. B047442
CAS RN: 116632-47-4
M. Wt: 113.2 g/mol
InChI Key: RKFKEXKTXWGBCN-UHFFFAOYSA-N
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Description

3-Propylpyrrolidine is a chemical compound with the molecular formula C7H15N . It is a liquid at room temperature . The IUPAC name for this compound is 3-propylpyrrolidine . The InChI code for 3-Propylpyrrolidine is 1S/C7H15N/c1-2-3-7-4-5-8-6-7/h7-8H,2-6H2,1H3 .


Molecular Structure Analysis

The molecular structure of 3-Propylpyrrolidine consists of a five-membered pyrrolidine ring with a propyl group attached to it . The molecular weight of this compound is 113.2 .


Physical And Chemical Properties Analysis

3-Propylpyrrolidine is a liquid at room temperature . .

Scientific Research Applications

Chemical Synthesis

“3-Propylpyrrolidine” is used in various areas of research including chemical synthesis . It can be used as a building block in the synthesis of more complex molecules. The properties of “3-Propylpyrrolidine”, such as its molecular weight and purity, make it suitable for use in chemical reactions .

Material Science

In the field of material science, “3-Propylpyrrolidine” can be used in the development of new materials . Its unique chemical structure can contribute to the properties of the resulting material .

Chromatography

“3-Propylpyrrolidine” can also be used in chromatography, a method used to separate mixtures . Its properties can affect the separation process, making it a useful tool in this field .

Analytical Research

In analytical research, “3-Propylpyrrolidine” can be used as a standard or reagent . Its known properties can help in the analysis of other compounds or reactions .

Drug Discovery

The pyrrolidine ring, which is present in “3-Propylpyrrolidine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .

Biological Activity

Different stereoisomers and the spatial orientation of substituents in “3-Propylpyrrolidine” can lead to a different biological profile of drug candidates . This is due to the different binding mode to enantioselective proteins .

Safety and Hazards

The safety information for 3-Propylpyrrolidine indicates that it is dangerous. The hazard statements include H226, H314, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Future Directions

Pyrrolidine, the core structure in 3-Propylpyrrolidine, is a versatile scaffold in drug discovery. It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the study of compounds like 3-Propylpyrrolidine could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-propylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-3-7-4-5-8-6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFKEXKTXWGBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505626
Record name 3-Propylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propylpyrrolidine

CAS RN

116632-47-4
Record name 3-Propylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-propylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research paper provided?

A1: The research paper primarily focuses on the synthesis process and determination of the absolute configuration for both 3-ethylpyrrolidine and 3-propylpyrrolidine. [] The authors detail the chemical reactions and analytical techniques employed to achieve these objectives, without delving into the potential applications or biological activities of these compounds.

Q2: Is there any information available in the research about the structural characterization of 3-Propylpyrrolidine?

A2: While the paper doesn't explicitly provide spectroscopic data like NMR or IR, it confirms the successful synthesis of 3-propylpyrrolidine. [] Based on this, we can deduce its molecular formula to be C7H15N and its molecular weight to be 113.21 g/mol.

Q3: Does the paper discuss any potential applications of 3-Propylpyrrolidine?

A3: No, the research article solely focuses on the synthesis and absolute configuration determination of 3-ethylpyrrolidine and 3-propylpyrrolidine. [] It does not explore or speculate on potential applications, biological activities, or other properties of these compounds.

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